Methyl 3-amino-2-methoxypropanoate

Description

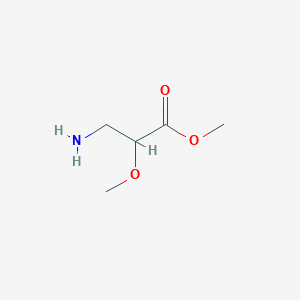

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2-methoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-8-4(3-6)5(7)9-2/h4H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLCYSBHFJXVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of Amino Acid Derivatives and Chiral Building Blocks

Amino acids and their derivatives are fundamental pillars in the field of organic chemistry, serving as versatile chiral building blocks for the synthesis of a vast array of complex molecules. tandfonline.comacs.org Chiral building blocks are enantiomerically pure or enriched compounds that are strategically incorporated into a larger molecule to introduce a specific stereocenter. This is of paramount importance as the three-dimensional arrangement of atoms is often critical for the biological activity of many pharmaceuticals and agrochemicals. acs.orgresearchgate.net

Methyl 3-amino-2-methoxypropanoate is a distinct amino acid derivative that is not found in proteins. chem960.com Structurally, it is classified as a β-amino ester, which means the amino group is located on the carbon atom beta to the ester's carbonyl group. What sets this molecule apart are the two functional groups at adjacent positions: a primary amine at the C3 position and a methoxy (B1213986) group at the C2 (or α) position. enaminestore.com This specific arrangement of a primary amine, a methyl ester, and an α-methoxy group on a short carbon chain provides a unique combination of reactivity and stereochemistry, positioning it as a specialized, multifunctional chiral synthon for synthetic organic chemists. enaminestore.com

Academic Significance of Methyl 3 Amino 2 Methoxypropanoate As a Synthone

In the strategic planning of organic synthesis, a synthone represents a conceptual fragment of a molecule that corresponds to a readily available starting material. Methyl 3-amino-2-methoxypropanoate, which is commercially available, often as its hydrochloride salt, functions as a practical synthone and a bifunctional scaffold. enaminestore.com

Its utility stems from the two reactive sites:

The primary amine is nucleophilic and can readily participate in a wide variety of chemical transformations, including N-acylation, N-alkylation, and condensation reactions to form imines or other heterocyclic structures.

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.

The presence of a stereocenter at the α-carbon, which bears the methoxy (B1213986) group, is a crucial feature that allows for the introduction of chirality into new, more complex molecules. While specific academic publications detailing the extensive applications of this particular synthone are limited, its commercial availability points to its utility in the synthesis of complex chiral molecules within the realms of medicinal and materials science research. By way of analogy, the structurally related 3-amino-2-methyl-quinazolin-4(3H)-ones serve as important synthones in the development of novel drug candidates. mdpi.com

Scope and Strategic Research Focus for Advanced Synthetic Chemistry

The strategic importance of Methyl 3-amino-2-methoxypropanoate in the field of advanced synthetic chemistry is centered on its potential as a starting material for the creation of structurally novel and complex molecules. The combination of a nucleophilic amino group, an electrophilic ester, and a defined stereocenter with an α-methoxy group makes it a valuable tool for diversity-oriented synthesis—a strategy used to create large collections of structurally diverse molecules.

Future research involving this building block is likely to explore its incorporation into:

Peptide mimics (peptidomimetics): Molecules that imitate the structure and function of natural peptides but with improved properties such as stability and oral bioavailability.

Heterocyclic systems: Ring structures containing atoms of at least two different elements, which are common motifs in pharmaceuticals.

Other bioactive scaffolds: Core molecular frameworks that can be decorated with various functional groups to create a library of potential drug candidates.

A patent describing a process for the preparation of optically pure N-substituted-3-methoxypropionic acid derivatives underscores the interest in this particular structural framework. google.com This interest is partly driven by applications in the synthesis of drugs like the anti-convulsant Lacosamide, which features an O-methyl-serine skeleton. google.com Consequently, a significant area of research will likely be the development of new stereoselective methods to modify and elaborate upon the this compound core. Such research would facilitate the rapid generation of libraries of new chemical compounds for screening in drug discovery and materials science programs. enaminestore.com

Historical Perspectives on the Synthesis of α and β Amino Esters

Direct Synthetic Routes

Direct synthetic routes focus on the formation of the core structure of this compound from various precursors. These methods primarily involve key bond-forming reactions such as esterification and amination.

Esterification is a fundamental method for producing the methyl ester moiety of the target molecule from its corresponding carboxylic acid precursor, 3-amino-2-methoxypropanoic acid.

A general and efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) and methanol (B129727) at room temperature. nih.gov In this procedure, the amino acid is treated with TMSCl, which reacts with methanol to generate HCl in situ. This acid catalyzes the esterification reaction, leading to the formation of the amino acid methyl ester hydrochloride in good to excellent yields. nih.gov This approach is compatible with a wide range of natural and synthetic amino acids. nih.gov

Alternatively, classic Fischer esterification can be employed. This involves refluxing the precursor amino acid, 3-amino-2-methoxypropanoic acid, in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. nih.gov While effective, these methods can sometimes require harsh conditions and tedious workup procedures. nih.gov

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| TMSCl/Methanol | Amino Acid, Trimethylchlorosilane, Methanol | Room Temperature | High yields, mild conditions, general applicability. nih.gov |

Introducing the amino group onto a precursor that already contains the methyl 2-methoxypropanoate skeleton is another key strategy. Modern catalytic methods offer powerful tools for forming the crucial C-N bond.

One advanced approach involves transition-metal-catalyzed C-H amination. For instance, dirhodium(II) catalysts have been successfully used to achieve C-H amination, providing a direct way to convert a C-H bond into a C-N bond. researchgate.net Applying this to a precursor like methyl 2-methoxypropanoate could potentially install the amino group at the C3 position.

Another powerful strategy is the direct asymmetric dearomative amination of tryptamines using a copper-bisoxazoline complex as a catalyst. nih.gov This reaction proceeds under mild conditions and demonstrates the capability of modern catalytic systems to perform complex aminations. nih.gov While applied to a different substrate, the principle of copper-catalyzed amination could be adapted for precursors of this compound. Such reactions might involve the amination of an activated precursor, for example, one containing a leaving group at the C3 position.

Enantioselective Synthesis Strategies for Chiral this compound

Given that this compound possesses a stereocenter at the C2 position, controlling its absolute configuration is critical for applications in fields like medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer with high purity.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient approach to installing stereocenters.

Cobalt-Catalyzed Hydroboration: A notable method involves the enantioselective hydroboration of α-substituted acrylates using earth-abundant cobalt catalysts. nih.gov For a precursor like methyl 2-methoxyacrylate, this reaction could establish the C2 stereocenter via the formation of a C-B bond, which can subsequently be converted to a C-H bond. The related hydroboration of methyl methacrylate (B99206) using this method proceeds with exceptional enantioselectivity (99:1 er), leading to a precursor for the widely used 'Roche ester'. nih.gov

Copper-Catalyzed Amination: As mentioned previously, copper-catalyzed reactions are effective for C-N bond formation. A direct asymmetric dearomative amination using a CuBr-bisoxazoline catalyst affords products in good to excellent enantioselectivity under mild conditions, highlighting a pathway to directly install a chiral amino group. nih.gov

Organocatalysis: Chiral ammonium (B1175870) salts, a type of organocatalyst, have been used for the asymmetric α-halogenation of isoxazolidin-5-ones, which are masked β-amino acid derivatives. jku.at This demonstrates the ability of small organic molecules to catalyze stereoselective transformations on precursors that can be converted into the desired amino ester.

Table 2: Asymmetric Catalysis Strategies

| Catalyst System | Reaction Type | Substrate Type | Key Advantage |

|---|---|---|---|

| Cationic Cobalt(I) Complex | Hydroboration | α-Substituted Acrylates | High enantioselectivity (up to 99:1 er), uses earth-abundant metal. nih.gov |

| CuBr-Bisoxazoline Complex | Dearomative Amination | Tryptamines | Direct C-N bond formation, good to excellent enantioselectivity. nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

General Approach: The synthesis begins by attaching a chiral auxiliary to an achiral precursor. For this compound, a suitable precursor could be a derivative of methoxyacetic acid or 3-aminopropionic acid. The presence of the auxiliary directs a subsequent reaction, such as alkylation or an aldol (B89426) reaction, to proceed with high diastereoselectivity.

Common Auxiliaries:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are widely used in stereoselective aldol reactions and alkylations. wikipedia.org The enolate formed from an N-acyl oxazolidinone reacts with an electrophile from the less hindered face, as directed by the bulky substituent on the auxiliary. wikipedia.org

Camphorsultam (Oppolzer's Sultam): This is another classic chiral auxiliary used to control the stereochemistry of various transformations, including conjugate additions and alkylations. wikipedia.org

Pseudoephedrine: Used as a chiral auxiliary, the amide formed from pseudoephedrine and a carboxylic acid can be deprotonated to form an enolate. The subsequent alkylation is directed by the auxiliary's methyl and hydroxyl groups. wikipedia.org

The key advantage of this methodology is its reliability and often high diastereoselectivity. The final step involves the cleavage of the auxiliary, typically by hydrolysis or alcoholysis, to yield the enantiomerically enriched product. wikipedia.org

Biocatalysis employs enzymes to catalyze chemical reactions, offering exceptional stereoselectivity, regioselectivity, and chemoselectivity under mild conditions. nih.gov

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the newly formed product. Lipases are a common class of enzymes used for this purpose. nottingham.ac.uk For example, lipase (B570770) B from Candida antarctica (Cal-B) has been used for the enantioselective transesterification of racemic N-protected β³-amino methyl esters. researchgate.net Similarly, lipase from Pseudomonas fluorescens can be used for the kinetic resolution of racemic mixtures, often with the enzyme immobilized on a solid support to improve stability and reusability. nih.gov

Asymmetric Synthesis: A more efficient approach is the direct conversion of a prochiral substrate into a single enantiomeric product.

Transaminases (TAs): These enzymes can synthesize chiral amines from prochiral ketones with excellent enantioselectivity (>99.5% ee). nottingham.ac.uk A suitable ketone precursor to this compound, such as methyl 2-methoxy-3-oxopropanoate, could potentially be a substrate for a transaminase, directly yielding the desired chiral amine. nottingham.ac.ukworktribe.com

Enoate Reductases: Enzymes from the 'old yellow enzyme' family can catalyze the asymmetric bioreduction of C=C double bonds. researchgate.net The reduction of a precursor like methyl 2-methoxyacrylate could furnish (R)- or (S)-methyl 2-methoxypropanoate derivatives with very high enantiomeric excess. researchgate.net

Table 3: Biocatalytic Methods for Enantiopure Synthesis

| Enzyme Class | Method | Substrate Type | Key Advantage |

|---|---|---|---|

| Lipases (e.g., Cal-B) | Kinetic Resolution (Transesterification/Hydrolysis) | Racemic Esters | High enantioselectivity (E > 98), widely applicable. nih.govresearchgate.net |

| Transaminases (TAs) | Asymmetric Synthesis | Prochiral Ketones | Direct synthesis of chiral amines, excellent ee (>99.5%). nottingham.ac.ukworktribe.com |

| Enoate Reductases | Asymmetric Synthesis | α,β-Unsaturated Esters | High ee (>99%), reduction of C=C bonds. researchgate.net |

Development of Novel and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. This includes the use of one-pot reactions, green chemistry principles, and continuous flow technologies.

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, solvents, and resources. Several one-pot methods have been developed for the synthesis of β-amino acid derivatives. For example, β-amino esters can be synthesized in a one-pot procedure directly from an aldehyde and a secondary amine. nih.govfigshare.com The reaction proceeds through an intermediate aminoalkoxy titanium complex, which then reacts with a nucleophile generated in situ from zinc or indium and an alkyl bromoacetate. nih.govfigshare.com

Another approach describes the transformation of α-amino acids into β-amino acid derivatives in a single pot, demonstrating the potential for streamlining the synthesis of modified dipeptides. researchgate.net These methods highlight the feasibility of converting readily available starting materials into more complex products with increased operational efficiency.

Green chemistry principles aim to minimize the environmental impact of chemical processes. Key considerations include atom economy, the use of safer solvents, and the reduction of waste. In the synthesis of β-amino esters, the use of water as a solvent for reactions like the Mannich-type reaction of indoles, aldehydes, and amines has been explored. scielo.br

Biocatalysis represents a particularly green approach. Lipases, for instance, have been used to catalyze the Michael addition of amines to acrylates to form β-amino acid esters. mdpi.com These enzymatic reactions can often be performed under mild conditions, for example in methanol at 35°C, reducing energy consumption and the need for harsh reagents. mdpi.com The development of syntheses using solid base catalysts, such as in the production of methyl propionate, also aligns with green chemistry by facilitating catalyst recovery and reuse. smolecule.com

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. researchgate.net The synthesis of β-amino acid esters has been successfully adapted to continuous-flow systems. mdpi.comdoaj.orgresearchgate.net

One such system uses a packed-bed reactor containing an immobilized lipase (Lipozyme TL IM) to catalyze the Michael addition of aromatic amines to acrylates. mdpi.comresearchgate.net This setup allows for short residence times (e.g., 30 minutes) and easy control over reaction parameters, leading to efficient and continuous production of the desired β-amino ester. mdpi.com Similarly, the synthesis of methyl 3-aminocrotonate, a related compound, has been demonstrated in a continuous flow system without the need for an external solvent, highlighting the green credentials of this technology. doaj.orggoogle.com These examples showcase the potential of flow chemistry for the efficient and sustainable large-scale production of β-amino acid derivatives. smolecule.com

Protecting Group Strategies for Amine and Ester Functionalities

The selective protection and deprotection of functional groups are fundamental to the synthesis of complex molecules like this compound, which contains both amine and ester moieties. acs.orgsuss.edu.sg

The amine group is typically protected as a carbamate (B1207046) to prevent its unwanted reactivity as a nucleophile or base. The most common N-protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. acs.org

The Boc group is widely used due to its stability to a broad range of nucleophilic and basic conditions. researchgate.net It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). figshare.com The deprotection of a Boc-protected amine is readily achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). figshare.com

The Cbz group (or Z group) is another cornerstone of amine protection, particularly in peptide synthesis. mdpi.com It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. mdpi.com The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc group. mdpi.comresearchgate.net Its removal is most commonly accomplished by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which cleaves the benzyl group to release the free amine. acs.orgmdpi.com

A practical application of these strategies is seen in a patented process for a related compound, which starts from D-serine. researchgate.net The synthesis involves the N-Boc protection of D-serine, followed by coupling with benzylamine, O-methylation of the hydroxyl group, and subsequent deprotection and acetylation steps. researchgate.net This sequence demonstrates how protecting group manipulations are integral to building the final molecular architecture. Enzymatic resolution methods have also been successfully applied to racemic β³-amino methyl esters bearing various N-protecting groups, including Boc and Cbz, highlighting the compatibility of these protecting groups with biocatalytic processes. acs.org

| Protecting Group | Introduction Reagent | Deprotection Condition | Key Features |

| Boc (tert-butoxycarbonyl) | (Boc)₂O, Base (e.g., NaHCO₃, DMAP) figshare.com | Acid (e.g., TFA, HCl) figshare.com | Stable to base and nucleophiles; Acid-labile. researchgate.net |

| Cbz (benzyloxycarbonyl) | Cbz-Cl, Base mdpi.com | Catalytic Hydrogenolysis (H₂/Pd) mdpi.com | Stable to acid and base; Orthogonal to Boc group. mdpi.comresearchgate.net |

Strategies for Ester Protection and Deprotection During Multi-Step Synthesis

In the multi-step synthesis of complex molecules containing the this compound core, the protection and deprotection of the methyl ester group are crucial steps to ensure chemoselectivity. wikipedia.org The methyl ester itself can be considered a protecting group for the carboxylic acid functionality. libretexts.orgoup.com Its stability and the methods for its removal must be carefully considered in the context of other functional groups present in the molecule. numberanalytics.com

Ester Protection:

The most straightforward method for installing the methyl ester is through Fischer esterification of the corresponding carboxylic acid with methanol under acidic conditions. Alternatively, reaction of an acid chloride with methanol can also be employed. These methods are generally high-yielding and utilize readily available reagents.

Ester Deprotection:

The cleavage of the methyl ester to reveal the carboxylic acid is a critical step and can be achieved under various conditions. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.

Basic Hydrolysis (Saponification): This is a common method involving the treatment of the ester with an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a suitable solvent system like THF/methanol/water. thieme-connect.de However, this method is not suitable for molecules containing base-labile functional groups. In some cases, severe steric hindrance around the ester can impede hydrolysis. thieme-connect.de

Acidic Hydrolysis: Treatment with strong aqueous acids can also effect hydrolysis, but this method is incompatible with acid-sensitive groups. libretexts.org

Nucleophilic Cleavage: For substrates sensitive to both strong acids and bases, nucleophilic cleavage offers a milder alternative. Reagents like lithium iodide (LiI) in pyridine (B92270) or thiophenol with potassium fluoride (B91410) (KF) can selectively cleave methyl esters. oup.comthieme-connect.de The AlCl3-N,N-dimethylaniline system is another effective reagent for the deprotection of methyl esters under mild conditions, even for sterically hindered ones. tandfonline.com

The following table summarizes common deprotection strategies for methyl esters:

| Reagent(s) | Conditions | Substrate Compatibility | Reference(s) |

| LiOH, NaOH, or other alkali metal hydroxides | Aqueous methanol or THF | Sensitive to base-labile groups | thieme-connect.de |

| Strong aqueous acids (e.g., HCl, H2SO4) | Aqueous solution | Sensitive to acid-labile groups | libretexts.org |

| Lithium Iodide (LiI) | Refluxing pyridine | Good for substrates sensitive to strong acids/bases | thieme-connect.de |

| Thiophenol / Potassium Fluoride (KF) | Dry NMP, 190 °C | Good for chemoselective cleavage in the presence of other esters | oup.com |

| AlCl3 / N,N-dimethylaniline | CH2Cl2, room temperature | Mild conditions, suitable for sterically hindered esters | tandfonline.com |

Reactions of the Ester Moiety

The ester group in this compound is susceptible to various transformations, including hydrolysis, reduction, and transesterification. These reactions allow for the modification of this functional group to yield carboxylic acids, alcohols, or different ester derivatives.

Hydrolysis Kinetics and Mechanism (Acid- and Base-Catalyzed)

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid can be achieved under both acidic and basic conditions. savemyexams.com

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as sulfuric acid, and heat, the ester undergoes hydrolysis in a reversible reaction to form 3-amino-2-methoxypropanoic acid and methanol. savemyexams.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.netrsc.org This process establishes an equilibrium, meaning the reaction does not go to completion. savemyexams.com

Base-Catalyzed Hydrolysis (Saponification): Heating the ester under reflux with a dilute alkali, like sodium hydroxide, results in an irreversible hydrolysis reaction that proceeds to completion. savemyexams.comsavemyexams.com The reaction yields the sodium salt of the carboxylic acid (sodium 3-amino-2-methoxypropanoate) and methanol. The mechanism for base-catalyzed hydrolysis of carboxylic acid esters is generally a bimolecular acyl-oxygen fission (BAc2) pathway, where the hydroxide ion directly attacks the carbonyl carbon. epa.gov Subsequent acidification is necessary to protonate the carboxylate salt and obtain the free carboxylic acid. savemyexams.comsavemyexams.com Studies on similar amino acid esters have shown that base-catalyzed hydrolysis can be significantly faster than that of the free esters. nih.gov

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Dilute acid (e.g., H₂SO₄) | Dilute alkali (e.g., NaOH) |

| Reversibility | Reversible, establishes an equilibrium. savemyexams.com | Irreversible, goes to completion. savemyexams.comsavemyexams.com |

| Initial Products | Carboxylic acid and alcohol. savemyexams.com | Carboxylate salt and alcohol. savemyexams.comsavemyexams.com |

| Further Steps | None required for the carboxylic acid. | Acidification needed to form the carboxylic acid from the salt. savemyexams.comsavemyexams.com |

Chemoselective Reduction to Corresponding Alcohols

The ester group of this compound can be chemoselectively reduced to the corresponding primary alcohol, 3-amino-2-methoxypropan-1-ol. This transformation requires careful selection of reducing agents to avoid side reactions with the amine functionality.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically does not reduce esters under standard conditions. ias.ac.in However, its reactivity can be enhanced. For instance, a sodium borohydride-methanol system can be used to reduce aromatic methyl esters to their corresponding alcohols. ias.ac.inresearchgate.net The addition of metal salts like cerium(III) chloride (CeCl₃) can also catalyze the reduction of methyl esters with NaBH₄ in ethanol (B145695) at room temperature, showing high functional group compatibility. tandfonline.comtandfonline.com Another approach involves the use of sodium trimethoxyborohydride, which has been shown to selectively reduce ester groups in the presence of carboxylic acids. cdnsciencepub.com This reagent exhibits sensitivity to the steric environment of the ester, with reduction rates decreasing in the order of primary > secondary > tertiary esters. cdnsciencepub.com

For more difficult reductions, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective. However, these are less chemoselective and may also react with other functional groups present in the molecule.

| Reducing System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| NaBH₄-Methanol | Reflux | Effective for aromatic methyl esters. ias.ac.inresearchgate.net | ias.ac.inresearchgate.net |

| NaBH₄/CeCl₃ | Ethanol, room temperature | High functional group compatibility. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |

| Sodium Trimethoxyborohydride | - | Selective for esters over carboxylic acids; sterically sensitive. cdnsciencepub.com | cdnsciencepub.com |

Transesterification for Diverse Ester Derivatives

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, leading to the formation of a new ester. This reaction can be catalyzed by either acids or bases. savemyexams.com The use of an excess of the new alcohol can drive the equilibrium towards the desired product. savemyexams.com

For instance, the transesterification of a similar compound, methyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate, with tert-butanol (B103910) can be effectively catalyzed by zinc chloride, achieving high conversion rates. evitachem.com This method demonstrates excellent functional group tolerance, which is crucial when dealing with multifunctional molecules like this compound. evitachem.com Lipase-catalyzed transesterification has also been reported for the resolution of N-protected β-amino methyl esters, showcasing the potential for enzymatic methods in achieving high enantioselectivity. researchgate.net

Reactivity of the Amine Functionality

The primary amine group in this compound is a nucleophilic center, making it reactive towards a variety of electrophiles. This allows for the introduction of new substituents on the nitrogen atom through reactions such as nucleophilic substitution, alkylation, and acylation.

Nucleophilic Substitution Reactions with Electrophiles

The amine group can act as a nucleophile and participate in substitution reactions with various electrophiles. libretexts.org For example, it can react with alkyl halides in a nucleophilic aliphatic substitution (SN2) reaction. libretexts.orgwikipedia.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca

The reaction of amines with acyl chlorides or acid anhydrides is another important nucleophilic substitution, leading to the formation of amides. libretexts.org These reactions are typically rapid and can often be carried out under mild conditions.

Alkylation and Acylation Strategies for N-Functionalization

Alkylation: The nitrogen atom of the primary amine can be alkylated using alkylating agents like alkyl halides. wikipedia.org This reaction proceeds via an SN2 mechanism. jove.com However, a common challenge with the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.orglibretexts.org This can lead to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts. libretexts.orgjove.com To achieve selective monoalkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing a competitive deprotonation/protonation strategy. jove.comrsc.org

Acylation: The amine group readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form amides. libretexts.orgmsu.edu This reaction is a type of nucleophilic acyl substitution. pearson.com Unlike alkylation, acylation of primary and secondary amines typically stops after the introduction of one acyl group, as the resulting amide is significantly less nucleophilic than the starting amine. This makes acylation a highly effective and controllable method for N-functionalization. Lipase-catalyzed N-acylation using other esters as acylating agents has also been demonstrated. chemicalbook.com

| Reaction Type | Reagent | Product | Key Considerations |

|---|---|---|---|

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Risk of over-alkylation. wikipedia.orglibretexts.org Selective monoalkylation is challenging. rsc.org |

| Acylation | Acyl Chloride or Acid Anhydride | Amide | Generally proceeds cleanly to the mono-acylated product. msu.edu |

Amidation Reactions and Peptide Coupling Methodologies

The primary amine of this compound serves as a nucleophile, readily participating in amidation reactions to form a stable amide bond. This transformation is fundamental in organic synthesis, particularly in the construction of peptide backbones. The reaction involves the acylation of the amine with an activated carboxylic acid derivative. uantwerpen.be

Modern peptide coupling methodologies employ a variety of reagents to facilitate this process efficiently while minimizing side reactions and preserving stereochemical integrity. researchgate.net These reagents activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine. The choice of coupling agent is crucial for achieving high yields and purity. merckmillipore.com

Commonly used coupling reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uantwerpen.be Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic activators, often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization and prevent side reactions like the dehydration of asparagine and glutamine residues. merckmillipore.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Common Additive | Key Features |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Forms insoluble dicyclohexylurea (DCU) byproduct. merckmillipore.com |

| Diisopropylcarbodiimide (DIC) | HOBt, OxymaPure® | Forms soluble diisopropylurea, simplifying purification. merckmillipore.com | |

| Phosphonium Salts | BOP, PyBOP | High reactivity; requires careful handling. |

| Uronium/Aminium Salts | HBTU, HATU | DIPEA (base) | Highly efficient, rapid coupling times. uantwerpen.be |

The general procedure for coupling a carboxylic acid (R-COOH) with this compound involves the in situ activation of the acid with the chosen reagent and a non-nucleophilic base, followed by the addition of the amine. The reaction is typically carried out in polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). merckmillipore.comacs.org The orthogonality of this reaction allows for the selective acylation of the amine without affecting the ester or ether functionalities under standard coupling conditions. nih.gov

Transformations Involving the Methoxy (B1213986) Group

Demethylation and Ether Cleavage Reactions

The methoxy group in this compound is an ether linkage that can be cleaved under specific, typically harsh, conditions. This demethylation reaction converts the methoxy group into a hydroxyl group, yielding Methyl 3-amino-2-hydroxypropanoate, a derivative of the amino acid serine.

The most common method for cleaving simple alkyl ethers is treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org The reaction is not effective with HCl because the chloride ion is a weaker nucleophile. libretexts.org The mechanism involves the initial protonation of the ether oxygen to form a good leaving group (methanol), followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the methyl carbon. masterorganicchemistry.com

This process follows an Sₙ2 pathway for methyl ethers. masterorganicchemistry.com

Protonation: The ether oxygen is protonated by the strong acid.

Nucleophilic Attack: The iodide or bromide ion attacks the electrophilic methyl carbon, displacing methanol as a leaving group.

Table 3: Reagents for Ether Demethylation

| Reagent | Conditions | Mechanism | Key Considerations |

|---|---|---|---|

| Hydroiodic Acid (HI) | Concentrated, often heated | Sₙ2 | Highly effective; can also convert the resulting alcohol to an alkyl iodide if used in excess. libretexts.orgmasterorganicchemistry.com |

| Hydrobromic Acid (HBr) | Concentrated, heated | Sₙ2 | Similar to HI but slightly less reactive. libretexts.org |

| Boron Tribromide (BBr₃) | Aprotic solvent (e.g., DCM), low temperature | Lewis Acid Catalyzed | Very powerful and effective for cleaving aryl methyl ethers, but also works for alkyl ethers. Reaction is often followed by a water quench. |

| Aluminum Triiodide (AlI₃) | Acetonitrile or Carbon Disulfide | Lewis Acid Catalyzed | Can offer chemoselectivity depending on the substrate and solvent. researchgate.net |

Care must be taken as these harsh conditions can also promote the hydrolysis of the methyl ester to a carboxylic acid. The choice of reagent and reaction conditions is critical to achieve selective demethylation without affecting other functional groups in the molecule.

Participation in Methyl Transfer Reactions and Rearrangements

While the methoxy group is generally stable, under specific conditions, it can participate in methyl transfer reactions. Research on analogous compounds, such as methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, has demonstrated an unexpected methyl transfer from the ester's methoxy group to an amine nucleophile. researchgate.net This reaction proceeds via a bimolecular, Sₙ2-type mechanism (BAl2) and competes with the expected amide formation (SNAc mechanism). researchgate.net

This unusual reactivity is highly dependent on the structure of the amine and is favored by high temperatures in the absence of a solvent. researchgate.net The findings suggest that under specific thermal, solvent-free conditions, this compound could potentially act as a methylating agent for certain nucleophiles, although this specific reactivity has not been explicitly documented for this molecule.

Rearrangements involving the methoxy group are less common for a saturated aliphatic compound like this. Sigmatropic rearrangements, such as the uantwerpen.beuantwerpen.be-Claisen rearrangement, typically require an allyl vinyl ether or similar unsaturated system. acs.orgresearchgate.net For a rearrangement to occur with this compound, it would first need to be converted into a more complex, unsaturated derivative.

Stereoselective Functionalization and Derivatization

Diastereoselective Control in Remote Functionalization

The stereocenter at the C-2 position, which holds the methoxy group, is a key structural feature of this compound. This existing chiral center can exert stereochemical control over subsequent reactions at other positions within the molecule, a phenomenon known as diastereoselective control. This is particularly relevant in "remote functionalization," where a new stereocenter is created at an atom that is not directly adjacent to the existing one.

While specific studies on the remote functionalization of this compound are not extensively documented, the principle of 1,2- or 1,3-asymmetric induction is a cornerstone of stereoselective synthesis. For this molecule, the chiral center at C-2 could influence the outcome of reactions at the C-3 position. For instance, if the amino group at C-3 were to be transformed in a way that makes the C-3 carbon prochiral, the C-2 stereocenter could direct the approach of a reagent to one face of the molecule over the other.

This control can be rationalized by steric or electronic models, such as the Felkin-Anh or Cram-chelation models, where the existing substituents around the chiral center dictate the least hindered trajectory for an incoming reagent. The methoxy group, along with the methyl ester, would create a specific steric and electronic environment that could lead to a preference for one diastereomer over another during a reaction, for example, in the amino oxygenation of a diene derivative. nih.gov The development of such diastereoselective transformations would be crucial for synthesizing complex, highly functionalized molecules with multiple defined stereocenters, such as those found in natural products and pharmaceuticals. nih.gov

Enantioselective Transformations Guided by the Chiral Center

The inherent chirality of this compound makes it a valuable starting material for asymmetric synthesis. The existing stereocenter at the C2 position can influence the stereochemical outcome of subsequent chemical transformations, a process known as diastereoselection. This internal stereocontrol is a powerful tool for the synthesis of complex molecules with multiple stereocenters, as it can obviate the need for external chiral auxiliaries or catalysts.

Research in this area focuses on leveraging the directing effect of the C2-methoxy group and the C3-amino group, in concert with the C2 stereocenter, to achieve high levels of diastereoselectivity in reactions that form new stereocenters. These transformations are crucial for building up the carbon skeleton and introducing new functionalities with precise three-dimensional control.

One key area of investigation is the diastereoselective alkylation of enolates derived from N-protected this compound. By generating a chiral enolate, the existing stereocenter can effectively shield one face of the molecule, directing the approach of an incoming electrophile to the opposite face. The choice of the nitrogen protecting group and the reaction conditions, such as the base and solvent, can significantly impact the degree of stereocontrol.

Another important application is in diastereoselective aldol reactions. The chiral enolate of this compound can react with aldehydes to form products with two new contiguous stereocenters. The stereochemical course of this reaction is dictated by the geometry of the enolate (E or Z) and the facial bias imposed by the C2 stereocenter. The resulting β-hydroxy-α-amino acid derivatives are valuable building blocks for the synthesis of natural products and pharmaceuticals.

While the principle of using chiral building blocks for stereoselective synthesis is well-established, detailed studies specifically on this compound are not extensively documented in publicly available literature. However, the general principles of asymmetric synthesis suggest that this compound holds significant potential as a chiral template. The following table summarizes hypothetical diastereoselective reactions based on established methodologies with similar chiral substrates.

Table 1: Hypothetical Diastereoselective Transformations of (S)-Methyl 3-amino-2-methoxypropanoate

| Reaction Type | Electrophile | Proposed Major Diastereomer | Anticipated Diastereomeric Ratio (d.r.) |

| Alkylation | Methyl Iodide | (2S,3S)-Methyl 3-amino-2-methoxy-2-methylpropanoate | >90:10 |

| Alkylation | Benzyl Bromide | (2S,3S)-Methyl 3-amino-2-methoxy-2-phenylpropanoate | >90:10 |

| Aldol Addition | Acetaldehyde | (2R,3S)-Methyl 3-amino-2-hydroxy-2-methoxy-3-methylbutanoate | >85:15 |

| Aldol Addition | Benzaldehyde | (2R,3S)-Methyl 3-amino-2-hydroxy-2-methoxy-3-phenylpropanoate | >85:15 |

Note: The data in this table is hypothetical and intended to be illustrative of the expected outcomes based on general principles of asymmetric synthesis. Specific experimental validation is required.

The development of highly diastereoselective transformations using this compound as a chiral building block remains an active area of research. Such methods would provide efficient access to a variety of enantiomerically enriched compounds with applications in medicinal chemistry and materials science.

Precursor for the Synthesis of Non-Natural Amino Acid Derivatives

This compound serves as a valuable starting material for the synthesis of a variety of non-natural amino acid derivatives. Unnatural amino acids are crucial components in the development of pharmaceuticals and in the study of protein structure and function. qyaobio.com The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, allows for a wide array of chemical modifications.

The synthesis of non-natural amino acids often involves the alkylation or arylation of amino acid scaffolds. beilstein-journals.org For instance, derivatives of similar amino esters are used in the synthesis of substituted phenylalanine derivatives through palladium-catalyzed C-H bond functionalization. beilstein-journals.org The general strategy involves the use of a directing group to guide the functionalization to a specific position on the amino acid backbone. While specific examples detailing the use of this compound are not extensively documented, its structural similarity to other amino acid esters suggests its applicability in similar synthetic strategies.

Furthermore, the amino group can be protected to allow for selective reactions at the ester functionality, or the ester can be reduced to the corresponding alcohol, providing another point for chemical diversification. These transformations can lead to the synthesis of β-amino acids and other substituted amino acid derivatives that are of interest in medicinal chemistry. ethz.chresearchgate.net The synthesis of β-amino acids is of particular importance as they are key components of β-peptides, which have unique conformational properties and are resistant to enzymatic degradation.

Building Block in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The structural framework of this compound, containing both a primary amine and a methyl ester, provides the necessary functionalities for the construction of various heterocyclic systems through cyclization reactions.

For example, similar β-amino esters can be used as precursors for the synthesis of β-lactams, which are the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. nih.gov The synthesis of β-lactams often involves a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. The amino group of this compound could be converted to an imine, which could then undergo cycloaddition to form a β-lactam ring.

Application in Synthetic Peptide Chemistry and Peptidomimetic Scaffolds

The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced therapeutic properties, such as increased stability and bioavailability. researchgate.netgoogle.commdpi.com this compound, as a precursor to non-natural amino acids, can play a significant role in this field. The methoxy group at the α-position of the amino acid can influence the conformational properties of the resulting peptide, potentially leading to novel secondary structures.

The synthesis of peptides containing sterically hindered or N-methylated amino acids can be challenging. google.comnih.gov However, methods for the incorporation of such modified amino acids are being developed, including solid-phase peptide synthesis (SPPS) techniques. researchgate.net The use of building blocks derived from this compound could lead to peptides with modified backbones, which are often more resistant to proteolytic degradation. nih.gov

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. lookchem.com The development of peptidomimetic therapeutics is a growing area of research, and the availability of diverse building blocks is crucial for success. mdpi.com The chemical versatility of this compound makes it an attractive starting material for the synthesis of novel peptidomimetic scaffolds.

Utility in the Total Synthesis of Complex Organic Molecules

The total synthesis of complex natural products is a driving force in organic chemistry, often requiring the use of versatile and stereochemically defined building blocks. nih.gov While specific examples of the total synthesis of a complex molecule starting from this compound are not prominent in the literature, its potential as a chiral building block is evident from syntheses utilizing similar compounds. For instance, the total synthesis of the hypocholesterolemic agent 1233A utilized methyl 3-hydroxy-2-methylpropanoate as a key starting material. acs.org The structural similarities suggest that this compound could be employed in analogous synthetic strategies.

The enantiomeric purity of chiral building blocks is often crucial for the stereocontrolled synthesis of complex targets. The availability of this compound in an enantiomerically pure form would make it a valuable asset in total synthesis.

Chiral Pool Approaches Leveraging this compound

The chiral pool is a collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. Utilizing these compounds as starting materials in a synthesis, known as the chiral pool approach, can significantly increase efficiency by providing a pre-existing stereocenter. mdpi.comnih.gov

Amino acids are a major component of the chiral pool and have been extensively used in the synthesis of natural products. mdpi.com this compound, being an amino acid derivative, fits directly into this category. Its chirality can be transferred through a synthetic sequence to establish new stereocenters in the target molecule. For example, the total synthesis of the marine natural product surugamide F, a linear decapeptide, involved the use of 3-amino-2-methylpropionic acid, highlighting the utility of such β-amino acid derivatives in the synthesis of complex peptides. nih.gov

The development of chemoenzymatic strategies to expand the chiral pool is an active area of research. nih.gov Enzymes can be used to introduce new functional groups into existing chiral pool molecules with high selectivity, further increasing their value in synthesis.

Scaffold for Advanced Medicinal Chemistry Intermediates

In the field of drug discovery, the synthesis of compound libraries based on a central scaffold is a common strategy for identifying new drug candidates. nih.gov this compound, with its multiple functional groups, can serve as a versatile scaffold for the generation of diverse molecular architectures.

Derivatives of similar propanoates are used as intermediates in the synthesis of pharmaceuticals. chem960.com For example, a derivative of Methyl 3-amino-2-methylpropanoate is used in the synthesis of the androgen receptor antagonist MDV3100. researchgate.net The amino and ester functionalities of this compound can be readily modified to introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships.

The synthesis of pharmaceutical intermediates often requires robust and scalable synthetic routes. The chemical properties of this compound make it amenable to a variety of chemical transformations, suggesting its potential for use in the large-scale production of medicinal chemistry intermediates. bldpharm.combldpharm.comuni.lu

Integration into the Synthesis of Materials Science Precursors

The application of amino acid-based molecules is not limited to the life sciences; they are also finding use in materials science. The self-assembly of molecules into well-defined nanostructures is a key principle in the bottom-up fabrication of new materials. A derivative of Methyl 3-amino-2-methylpropanoate has been utilized in the development of self-assembled microporous materials with potential applications in filtration and catalysis. smolecule.com The dendritic structure of this compound allows it to form ordered arrays.

Furthermore, amino-functionalized polymers have a wide range of applications, and the development of new monomers with protected amino groups is an active area of research. beilstein-journals.org While direct polymerization of this compound has not been reported, its derivatives could potentially be used as monomers for the synthesis of functional polymers. For example, the ester group could be converted to a polymerizable group, such as an acrylate, to allow for its incorporation into polymer chains. The resulting polymers would have pendant amino and methoxy groups, which could be further functionalized to create materials with specific properties. The development of glycopolymers, for instance, often relies on the post-polymerization modification of polymers bearing activated esters. mdpi.com

The unique structural features of this compound and its derivatives make them interesting candidates for the development of novel materials with applications in various fields, from catalysis to biomaterials. smolecule.com

Advanced Synthetic Applications and Methodologies

Tandem and Cascade Reactions Incorporating Methyl 3-amino-2-methoxypropanoate

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to complex molecule synthesis. While specific examples detailing the use of this compound in such sequences are not extensively documented in publicly available literature, its structure lends itself to several plausible cascade pathways for the synthesis of heterocyclic scaffolds, particularly substituted piperidines.

One potential application is in a tandem aza-Michael addition/cyclization sequence. The primary amine of this compound can undergo a conjugate addition to an α,β-unsaturated carbonyl compound. The resulting intermediate, now containing a secondary amine and an ester, could then undergo an intramolecular cyclization to form a piperidinone ring system. The stereochemistry of the 2-methoxy group could influence the diastereoselectivity of the cyclization.

Another hypothetical cascade involves an initial N-alkylation followed by an intramolecular cyclization. For instance, reaction with a suitable dielectrophile could lead to a tandem sequence furnishing a piperidine (B6355638) ring. The specific reaction conditions and the nature of the electrophile would be crucial in controlling the reaction pathway and stereochemical outcome. The development of such cascade reactions would offer a streamlined route to valuable piperidine-containing compounds, which are prevalent in many biologically active molecules.

Multicomponent Reactions (MCRs) Utilizing the Compound for Increased Complexity

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single operation. wikipedia.org The functional groups present in this compound make it an ideal candidate for participation in isocyanide-based MCRs such as the Ugi and Passerini reactions. wikipedia.orgnih.gov

Ugi Four-Component Reaction (U-4CR):

The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov this compound can serve as the amine component in this reaction. When combined with an aldehyde, an isocyanide, and a carboxylic acid, it would lead to the formation of a complex acyclic product bearing a peptoid-like structure. The reaction proceeds through the initial formation of an imine between the amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate, followed by a Mumm rearrangement. wikipedia.org The inherent chirality of this compound could be exploited to induce diastereoselectivity in the Ugi product.

Hypothetical Ugi Reaction of this compound

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Hypothetical Product |

|---|

Passerini Three-Component Reaction:

While the classic Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide, variations exist. Although this compound cannot directly participate as a primary component in the classic Passerini reaction, its derivatives could be employed. For instance, if the amino group is protected, the ester could potentially be modified to participate in Passerini-type reactions.

The utilization of this compound in MCRs would allow for the rapid generation of libraries of complex molecules with multiple points of diversity, which is highly valuable in drug discovery and materials science.

Photochemical and Electrochemical Approaches for Novel Bond Formation and Transformations

Photochemical and electrochemical methods offer unique pathways for bond formation and molecular transformations by accessing reactive intermediates that are not readily generated under thermal conditions.

Photochemical Applications:

In the realm of photochemistry, the carbonyl group of the ester in this compound could potentially undergo photochemical reactions. For instance, in the presence of a suitable photosensitizer and a reaction partner, it might participate in [2+2] cycloaddition reactions with alkenes to form oxetane (B1205548) rings. Furthermore, the N-H bond of the amino group could be susceptible to photochemical activation, leading to radical intermediates that can engage in various C-C and C-heteroatom bond-forming reactions.

Electrochemical Synthesis:

Electrochemical methods could be employed for the oxidative or reductive transformation of this compound. For example, anodic oxidation of an N-acylated derivative could generate an N-acyliminium ion intermediate. This electrophilic species could then be trapped intramolecularly by a nucleophile to afford a cyclic product. This approach provides a green and efficient alternative to traditional chemical oxidants for the synthesis of nitrogen-containing heterocycles. Recent studies have demonstrated the electrochemical synthesis of unnatural amino acid derivatives through anodic decarboxylation and intramolecular etherification, highlighting the potential of electrochemical methods in amino acid chemistry. nih.gov

Applications in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS), particularly solid-phase peptide synthesis (SPPS), is a cornerstone technique for the assembly of peptides and other oligomers. The structure of this compound makes it a valuable building block for the synthesis of β-peptides and peptidomimetics on a solid support. A close analog, Fmoc-(S)-3-amino-2-methyl propionic acid, is recognized as a key building block in SPPS. chemimpex.com

The synthesis would typically follow the well-established Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The N-terminus of this compound would be protected with an Fmoc group, which is stable to the coupling conditions but can be readily removed with a mild base like piperidine. nih.gov The carboxylic acid of the Fmoc-protected amino acid is then activated, commonly with reagents like HBTU or HATU, and coupled to an amino group on the solid support (e.g., a resin). The cycle of deprotection and coupling is repeated to elongate the peptide chain.

General Steps in Fmoc-Based Solid-Phase Synthesis Incorporating this compound

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1. Resin Swelling | The solid support (resin) is swollen in a suitable solvent. | DMF | To allow access to the reactive sites on the resin. |

| 2. First Amino Acid Coupling | The Fmoc-protected this compound is activated and coupled to the resin. | Fmoc-Methyl 3-amino-2-methoxypropanoate, DIC, HOBt | To attach the first building block to the solid support. |

| 3. Capping | Any unreacted amino groups on the resin are acetylated. | Acetic anhydride, DIPEA | To prevent the formation of deletion sequences. |

| 4. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus. | 20% Piperidine in DMF | To expose the amino group for the next coupling reaction. |

| 5. Next Amino Acid Coupling | The next Fmoc-protected amino acid is activated and coupled to the growing chain. | Fmoc-amino acid, HBTU, DIPEA | To elongate the peptide chain. |

| 6. Repeat | Steps 4 and 5 are repeated until the desired sequence is assembled. | To build the complete oligomer. |

The incorporation of this compound into peptide backbones can induce unique conformational constraints and introduce a methoxy (B1213986) group for further functionalization or to modulate the physicochemical properties of the resulting peptidomimetic. This makes it a valuable tool for the design of novel bioactive molecules and materials.

Mechanistic and Theoretical Investigations of Methyl 3 Amino 2 Methoxypropanoate Chemistry

Elucidation of Reaction Mechanisms for Key Transformations

Detailed mechanistic studies for key transformations involving Methyl 3-amino-2-methoxypropanoate have not been specifically published. Research in this area would likely focus on the pathways of its synthesis and its subsequent reactions. For analogous compounds, these investigations often involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the characterization of intermediates.

Key transformations for a molecule like this compound would include its formation, typically through methods like the aminohydroxylation of a corresponding α,β-unsaturated ester or the alkylation of a glycine (B1666218) enolate equivalent followed by methoxylation. The mechanisms of these transformations are critical for optimizing reaction conditions and yields. For instance, the synthesis of related β-alkoxy-α-amino acids has been achieved through aldol-like reactions, where the mechanism involves the formation of a key carbon-carbon bond, with the stereochemical outcome being determined by the transition state geometry. acs.org Another general approach is the Sharpless asymmetric aminohydroxylation, which proceeds via a proposed [3+2] cycloaddition-like mechanism involving an osmium-ligand complex. diva-portal.org

Investigations would also extend to the reactions of this compound, such as N-protection, ester hydrolysis, or its use in peptide synthesis. The mechanisms of these reactions, while often well-understood in general organic chemistry, could have subtleties influenced by the methoxy (B1213986) group at the C2 position. For example, studies on related 3-amino-2,4-dihydroxybutanoic acid derivatives have explored regioselective cyclizations, where the participation of neighboring groups plays a key role in the reaction pathway. rsc.org

Studies on Stereochemical Control and Origins of Selectivity in Synthetic Pathways

The stereoselective synthesis of β-amino acids and their derivatives is a significant area of research. beilstein-journals.org For this compound, which has a chiral center at the C2 position, understanding and controlling the stereochemistry during its synthesis is paramount. While specific studies on this compound are lacking, research on analogous systems provides a clear framework for how such investigations would be approached. dntb.gov.ua

The primary goal of these studies is to achieve high diastereoselectivity and/or enantioselectivity. This is often accomplished by using chiral auxiliaries, chiral catalysts, or substrate control. For example, the synthesis of related β-alkoxy-α-amino acids has been shown to be influenced by the choice of Lewis acid catalyst and chiral ligands, which coordinate to the reactants to create a chiral environment that favors the formation of one stereoisomer over others. acs.org

The origins of selectivity are often rationalized by considering the transition state models of the key bond-forming steps. For instance, in the addition of nucleophiles to chiral N-sulfinyl imines, a related class of compounds, the stereochemical outcome is dictated by the preferred conformation of the imine and the trajectory of the incoming nucleophile, which is influenced by steric and electronic factors. researchgate.net Similar principles would apply to the synthesis of this compound, where the relative orientation of the reactants in the transition state would determine the final stereochemistry.

| Synthetic Method | Source of Stereocontrol | Typical Selectivity (for related compounds) |

| Asymmetric Aminohydroxylation | Chiral Ligand (e.g., DHQ2-PHAL) | High enantioselectivity (>95% ee) |

| Aldol-type Reaction | Chiral Auxiliary or Catalyst | High diastereoselectivity (>90:10 dr) |

| Nucleophilic Addition to Chiral Imine | Chiral Sulfinyl Group | High diastereoselectivity (>95:5 dr) |

This table is illustrative and shows typical selectivity achieved in the synthesis of structurally similar compounds.

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for gaining deep insights into the structure, reactivity, and selectivity of organic molecules. While specific computational studies on this compound are not found in the literature, the application of these methods to analogous systems demonstrates their potential. nih.govmdpi.com

Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate reaction mechanisms. For a compound like this compound, DFT calculations could be employed to map out the potential energy surfaces of its synthetic routes. This would involve locating and calculating the energies of reactants, intermediates, transition states, and products.

For example, in the context of synthesizing related compounds, DFT studies have been used to elucidate the mechanism of cycloaddition reactions, confirming whether they proceed through a concerted or stepwise pathway. researchgate.net Such calculations can also pinpoint the key interactions in the transition state that are responsible for the observed stereoselectivity. acs.org By analyzing the geometry and energy of competing transition states leading to different stereoisomers, a quantitative prediction of the diastereomeric or enantiomeric ratio can often be achieved.

The three-dimensional structure and electronic properties of this compound are key determinants of its reactivity. Conformational analysis, using computational methods, would identify the low-energy conformations of the molecule. This is particularly important for understanding the influence of the methoxy group at C2 and the amino group at C3 on the molecule's shape and reactivity.

Stereoelectronic effects, such as the gauche effect or hyperconjugation, could play a significant role in stabilizing certain conformations. For instance, an anti-periplanar arrangement of the C2-methoxy and C3-amino groups might be favored or disfavored depending on intramolecular hydrogen bonding possibilities or dipolar interactions. These conformational preferences can, in turn, influence the molecule's reactivity in subsequent transformations by affecting the accessibility of reactive sites.

In silico methods can be used to predict the reactivity and selectivity of molecules before conducting experiments. For this compound, this could involve the calculation of various molecular descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These descriptors can help identify the most nucleophilic and electrophilic sites in the molecule, thereby predicting its behavior in various reactions.

Furthermore, quantitative structure-activity relationship (QSAR) models, although more common in medicinal chemistry, could be developed if a series of related compounds were synthesized and their reactivity measured. mdpi.com For instance, by correlating calculated properties with experimentally observed reaction rates or selectivities for a set of 3-amino-2-alkoxypropanoates, a predictive model could be built. This would allow for the in silico screening of different derivatives to identify substrates with desired reactivity profiles.

Analytical Methodologies for Synthetic Characterization and Purity Assessment

Advanced Spectroscopic Techniques (NMR, IR, High-Resolution Mass Spectrometry) for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure of Methyl 3-amino-2-methoxypropanoate, confirming the presence of key functional groups and the connectivity of the atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for mapping the proton (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl ester protons (-COOCH₃) would typically appear as a singlet around 3.6-3.7 ppm. The methoxy (B1213986) group protons (-OCH₃) attached to the chiral center would also produce a singlet, likely in a similar region around 3.3-3.5 ppm. The protons of the methylene (B1212753) group (-CH₂N) adjacent to the amine and the single proton on the chiral carbon (-CH(OMe)-) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with each other. The amine protons (-NH₂) may appear as a broad singlet. st-andrews.ac.uk

¹³C NMR: The carbon spectrum provides complementary information. A signal for the ester carbonyl carbon is expected around 170-175 ppm. st-andrews.ac.uk The carbons of the methyl ester and the methoxy group would resonate in the 50-60 ppm region. The chiral carbon bonded to the oxygen of the methoxy group would appear further downfield than the methylene carbon attached to the nitrogen. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign these proton and carbon signals by revealing their correlations. st-andrews.ac.uk

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display:

A strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. vulcanchem.com

N-H stretching vibrations from the primary amine group, usually appearing as two distinct peaks in the 3300-3500 cm⁻¹ region.

C-O stretching vibrations for both the ester and ether linkages, which would be visible in the fingerprint region between 1000-1300 cm⁻¹.

N-H bending vibrations, typically observed around 1590-1650 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. rsc.org Electrospray ionization (ESI) is a common technique used for such polar molecules. The predicted monoisotopic mass of the neutral molecule is 133.0739 Da. HRMS analysis would typically detect the protonated molecule [M+H]⁺, but other adducts may also be observed. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 134.08118 |

| [M+Na]⁺ | 156.06312 |

| [M+K]⁺ | 172.03706 |

| [M+NH₄]⁺ | 151.10772 |

| [M-H]⁻ | 132.06662 |

Data sourced from predicted values. uni.lu

Chromatographic Methods (HPLC, GC, UPLC) for Purity Analysis and Enantiomeric Excess Determination

Chromatographic techniques are the primary methods for assessing the purity of this compound and for determining its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating the target compound from impurities.

Purity Analysis: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol (B129727) gradient and an acidic modifier, would be suitable for resolving the polar analyte from non-polar and other polar impurities. fao.orgmdpi.com Detection is typically performed using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). fao.org

Enantiomeric Excess (e.e.) Determination: Since the molecule contains a chiral center at the C2 position, determining the ratio of the two enantiomers is critical. This is achieved using chiral HPLC. The sample is passed through a column containing a chiral stationary phase (CSP), such as a Daicel Chiralpak column (e.g., AD-H, OD-H, IC). rsc.org The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification to determine the enantiomeric excess. rsc.org

Gas Chromatography (GC) is another valuable tool for purity assessment, although it typically requires derivatization for polar, non-volatile compounds like amino esters. sigmaaldrich.comgoogle.com The primary amine group makes the molecule too polar and prone to peak tailing on standard GC columns. Therefore, a derivatization step, for example, by reacting the amine with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a less polar silyl (B83357) derivative, is necessary to improve volatility and chromatographic performance. sigmaaldrich.com The derivatized sample is then analyzed by GC, often coupled with a mass spectrometer (GC-MS), which aids in the identification of both the main compound and any impurities. google.com

Table 2: Summary of Chromatographic Methods for Analysis of Amino Esters

| Technique | Application | Typical Column | Common Detector | Notes |

|---|---|---|---|---|

| HPLC/UPLC | Purity Assessment | Reversed-Phase (e.g., C18, C8) | UV, MS | Effective for separating polar compounds from impurities. fao.org |

| Chiral HPLC | Enantiomeric Excess | Chiral Stationary Phase (e.g., Chiralpak) | UV, Polarimeter | Separates enantiomers for stereochemical purity analysis. rsc.org |

| GC | Purity Assessment | Capillary Column (e.g., SE-54, SLB-5ms) | FID, MS | Requires derivatization of the polar amine group. sigmaaldrich.comgoogle.com |

X-ray Crystallography for Absolute Configuration Determination in Chiral Derivatives

While chiral HPLC can determine the enantiomeric purity, it does not reveal the absolute configuration (the actual R or S arrangement of atoms at the chiral center). Single-crystal X-ray crystallography is the definitive analytical method for unambiguously determining the absolute three-dimensional structure of a chiral molecule. nih.gov

The process involves synthesizing a suitable crystalline derivative of this compound. This is often necessary because the parent compound may be an oil or may not form crystals of sufficient quality. A common strategy is to acylate the amino group with a chromophore-containing group, which can facilitate crystallization.

A single, high-quality crystal of the derivative is then isolated and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, confirming the molecular structure and, crucially, establishing its absolute stereochemistry. uzh.ch While no crystal structure for a derivative of this compound is publicly available, this technique remains the gold standard for such determinations in related chiral compounds. nih.govnii.ac.jp

Future Research Directions and Challenges in Methyl 3 Amino 2 Methoxypropanoate Chemistry

Development of More Sustainable and Environmentally Benign Synthesis Methodologies

Future research will likely prioritize the following areas:

Catalytic Approaches: A move towards catalytic methods, including biocatalysis and organocatalysis, is essential. Enzymatic resolutions, for instance, using lipases like Candida antarctica lipase (B570770) B (CALB), have shown promise for producing enantiomerically pure β-amino acids and their esters. mdpi.com These enzymatic strategies can be performed in greener organic solvents, or even under solvent-free conditions, significantly reducing waste. mdpi.com Another promising avenue is the "hydrogen borrowing" strategy, which uses catalysts to enable the direct amination of alcohols, producing water as the only byproduct and offering a highly atom-economical route. researchgate.netspringernature.com

Renewable Feedstocks: A major goal is to utilize renewable resources. For example, β-amino acids can be synthesized from aldehydes, which are abundant byproducts of biomass. researchgate.net The development of methods to convert bio-derived platform molecules, such as 3-hydroxypropionic acid, into β-amino acid esters represents a significant step towards a bio-based chemical industry. springernature.com

Innovative Reaction Conditions: Exploring novel reaction conditions that minimize environmental impact is crucial. This includes the use of sonication as a green activation method, which can facilitate reactions in aqueous media without the need for a catalyst. benthamdirect.com Additionally, mechanochemistry, using techniques like ball-milling, offers a solvent-free alternative for enantioselective reactions. mdpi.com The use of electrochemical and photochemical methods to utilize CO2 as a building block for β-amino acid synthesis also presents a sustainable alternative to traditional methods. chemrxiv.org

Table 1: Comparison of Sustainable Synthesis Strategies for β-Amino Acid Derivatives

| Methodology | Key Features | Advantages | Challenges/Future Research |

|---|---|---|---|

| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) for stereoselective transformations. mdpi.com | High enantioselectivity, mild reaction conditions, use of green solvents. mdpi.com | Enzyme stability and reusability, expanding substrate scope. |

| Hydrogen Borrowing Catalysis | Direct amination of alcohols with water as the only byproduct. springernature.com | High atom economy, waste-free process. springernature.com | Catalyst efficiency, tolerance of various functional groups. researchgate.net |